(1R,4S,5Z,8R,9R)-4-hydroxy-5-methyl-8-prop-1-en-2-yl-10-oxabicyclo[7.2.1]dodec-5-en-11-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,4S,5Z,8R,9R)-4-hydroxy-5-methyl-8-prop-1-en-2-yl-10-oxabicyclo[7.2.1]dodec-5-en-11-one is a sesquiterpene lactone that can be isolated from the plant Viola yedoensis and the fungus Aspergillus versicolor . This compound exhibits significant biological activities, including anti-complement activity against both the classical and alternative pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of (1R,4S,5Z,8R,9R)-4-hydroxy-5-methyl-8-prop-1-en-2-yl-10-oxabicyclo[7.2.1]dodec-5-en-11-one has been achieved through various synthetic routes. One notable method involves the use of stereoselective reactions to construct the germacranolide skeleton . The synthesis typically involves multiple steps, including cyclization and oxidation reactions, to achieve the desired stereochemistry and functional groups.
Industrial Production Methods: Industrial production of this compound is primarily achieved through the fermentation of the endophytic fungus Aspergillus versicolor . The fermentation process involves cultivating the fungus in a suitable medium, followed by extraction and purification of the compound using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: (1R,4S,5Z,8R,9R)-4-hydroxy-5-methyl-8-prop-1-en-2-yl-10-oxabicyclo[7.2.1]dodec-5-en-11-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate and chromium trioxide are used to introduce oxygen-containing functional groups.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are employed to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium methoxide and potassium tert-butoxide.
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can exhibit different biological activities.
Scientific Research Applications
(1R,4S,5Z,8R,9R)-4-hydroxy-5-methyl-8-prop-1-en-2-yl-10-oxabicyclo[7.2.1]dodec-5-en-11-one has a wide range of scientific research applications:
Mechanism of Action
(1R,4S,5Z,8R,9R)-4-hydroxy-5-methyl-8-prop-1-en-2-yl-10-oxabicyclo[7.2.1]dodec-5-en-11-one exerts its effects primarily through its anti-complement activity . It inhibits the classical and alternative pathways of the complement system, which are part of the immune response. The molecular targets and pathways involved include complement proteins and enzymes that are essential for the activation and regulation of the complement system .
Comparison with Similar Compounds
Versicolactone A: Another sesquiterpene lactone isolated from the same sources as (1R,4S,5Z,8R,9R)-4-hydroxy-5-methyl-8-prop-1-en-2-yl-10-oxabicyclo[7.2.1]dodec-5-en-11-one.
Goniobutenolides A and B: These compounds also exhibit cytotoxicity against human tumor cell lines and share structural similarities with this compound.
Litchiol B: A sesquiterpene lactone with similar biological activities.
Uniqueness: this compound is unique due to its specific anti-complement activity, which is not commonly observed in other sesquiterpene lactones. This makes it a valuable compound for studying the immune system and developing new therapeutic agents .
Properties
CAS No. |
104613-44-7 |
---|---|
Molecular Formula |
C18H11Cl3N2O |
Molecular Weight |
250.33 g/mol |
IUPAC Name |
(1R,4S,5Z,8R,9R)-4-hydroxy-5-methyl-8-prop-1-en-2-yl-10-oxabicyclo[7.2.1]dodec-5-en-11-one |
InChI |
InChI=1S/C15H22O3/c1-9(2)12-6-4-10(3)13(16)7-5-11-8-14(12)18-15(11)17/h4,11-14,16H,1,5-8H2,2-3H3/b10-4-/t11-,12-,13+,14-/m1/s1 |
InChI Key |
COEDSYSRVAUHQU-HTDICADHSA-N |
SMILES |
CC1=CCC(C2CC(CCC1O)C(=O)O2)C(=C)C |
Isomeric SMILES |
C/C/1=C/C[C@@H]([C@H]2C[C@@H](CC[C@@H]1O)C(=O)O2)C(=C)C |
Canonical SMILES |
CC1=CCC(C2CC(CCC1O)C(=O)O2)C(=C)C |
Synonyms |
versicolactone B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.